2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAPPQABNWHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of pyrazole with pyrimidine derivatives under specific conditions. For instance, the reaction of pyrazole with diethyl malonate in the presence of a base such as sodium ethoxide, followed by cyclization and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Overview
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is primarily recognized for its role as a selective inhibitor of dipeptidyl peptidase-4 (DPP-IV), making it a valuable candidate in the treatment of type 2 diabetes by enhancing the levels of incretin hormones, which help regulate glucose metabolism.
Key Applications
- DPP-IV Inhibition : Anagliptin effectively inhibits DPP-IV, leading to increased levels of glucagon-like peptide-1 (GLP-1), which promotes insulin secretion and lowers blood sugar levels.
- Anticancer Properties : Research indicates potential anticancer effects through the modulation of various signaling pathways, providing a basis for further exploration in oncology.
Case Study Example
A study demonstrated that anagliptin significantly improved glycemic control in patients with type 2 diabetes compared to placebo, showcasing its therapeutic efficacy and safety profile .
Biochemical Research
Overview
In biochemical contexts, this compound serves as a crucial tool for investigating enzyme interactions and metabolic pathways.
Key Applications
- Enzyme Inhibition Studies : The compound is utilized to study the inhibition mechanisms of various enzymes, providing insights into metabolic regulation.
- Drug Design : Its structural properties make it a valuable scaffold for designing new inhibitors targeting specific biological pathways.
Agricultural Chemistry
Overview
The compound's utility extends to agricultural applications, particularly in developing agrochemicals.
Key Applications
- Herbicides and Fungicides Development : It is employed in formulating effective herbicides and fungicides that enhance crop yield and resistance to pests.
- Crop Protection Agents : Research has shown that derivatives of this compound can act as potent agents against specific plant pathogens.
Material Science
Overview
In material science, this compound is explored for its unique chemical properties.
Key Applications
- Polymer Synthesis : The compound is investigated for its potential in synthesizing advanced polymers with tailored properties.
- Coatings Development : Its stability and performance characteristics make it suitable for developing specialized coatings.
Data Table: Summary of Applications
| Field | Application | Description |
|---|---|---|
| Pharmaceutical | DPP-IV Inhibition | Enhances insulin secretion by inhibiting DPP-IV; used in diabetes management. |
| Biochemical Research | Enzyme Inhibition Studies | Investigates enzyme interactions; valuable in drug design. |
| Agricultural Chemistry | Herbicides and Fungicides | Develops effective crop protection agents enhancing yield and pest resistance. |
| Material Science | Polymer Synthesis | Explores the compound's properties for creating advanced materials with specific functionalities. |
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Insights :
- The triazole core introduces additional hydrogen-bonding capacity, favoring interactions with anticancer targets like tubulin .
- Unlike anagliptin, these derivatives lack the 2-methyl group, reducing metabolic stability but enhancing flexibility for antiproliferative activity .
Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives
Key Insights :
- The 3-carboxylate group shifts the binding mode, rendering these compounds inactive against DPP-4 but suitable for kinase inhibition .
Tetrazolo[1,5-a]pyrimidine-6-carboxamide Derivatives
Key Insights :
Table 1: Comparative Overview of Key Compounds
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, commonly known as anagliptin, is a compound that has garnered significant attention due to its biological activities, particularly as a selective inhibitor of dipeptidyl peptidase-4 (DPP-IV). This article delves into the compound's synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolopyrimidine Core : This is achieved through cyclization reactions involving pyrazole and pyrimidine derivatives.
- Substitution Reactions : Amino and methyl groups are introduced at specific positions on the core.
- Amidation : The carboxamide group is formed by reacting an amine with a carboxylic acid derivative.
- Formation of Hydrochloride Salt : This is done by reacting the free base with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability in biological systems.
The primary mechanism of action for this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in the degradation of incretin hormones, which play a crucial role in glucose metabolism. By inhibiting DPP-IV, anagliptin enhances the action of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels.
Key Mechanisms:
- Interaction with DPP-IV : Anagliptin binds to DPP-IV without covalently modifying it, primarily engaging through hydrogen bonds and dipole interactions with specific amino acids in the enzyme's active site .
- Biochemical Pathways : The inhibition of DPP-IV affects various metabolic pathways associated with glucose homeostasis, making it a potential therapeutic agent for diabetes management .
Biological Activities
Research has demonstrated that this compound possesses several biological activities:
- Antidiabetic Effects : As a DPP-IV inhibitor, it significantly lowers blood glucose levels in diabetic models.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may provide protective effects against oxidative stress-related diseases .
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, although further research is needed to elucidate these effects fully .
Pharmacological Profile
The pharmacological profile of anagliptin includes:
| Parameter | Value |
|---|---|
| Bioavailability | 73.2% |
| IC50 (nM) | 3.8 nM |
| Half-life (hrs) | 5.8 - 6.2 |
| Metabolism | Cytochrome P450 |
| Excretion | ~73.2% urine |
| AMES Test (Carcinogenicity) | Negative |
| hERG Safety Test (Cardiac) | Negative |
These parameters indicate a favorable pharmacokinetic profile suitable for therapeutic applications in diabetes treatment .
Case Studies
Several studies have highlighted the efficacy and safety of anagliptin:
- Clinical Trials : A study involving patients with type 2 diabetes demonstrated that anagliptin significantly improved glycemic control compared to placebo groups, with minimal adverse effects reported.
- Comparative Studies : Research comparing anagliptin with other DPP-IV inhibitors showed that it had comparable efficacy but with a potentially better safety profile regarding liver toxicity and cardiovascular effects .
Future Directions
The ongoing research on this compound aims to explore its broader therapeutic applications beyond diabetes management. Investigations into its potential roles in cancer therapy and as an anti-inflammatory agent are promising areas for future studies.
Q & A
Q. What are the optimal synthetic routes for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, and how can regioselectivity be ensured?
-
Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization. Gregg et al. (2007) highlight the use of regioselective strategies, such as adjusting reaction temperature (80–120°C) and solvent polarity (DMF or THF), to favor the desired pyrazolo[1,5-a]pyrimidine scaffold . Gavrin et al. (2007) emphasize the role of substituent positioning during cyclization, where electron-withdrawing groups (e.g., carboxamide) at position 6 stabilize intermediates, reducing side products . Monitoring via HPLC or TLC at critical steps (e.g., ring closure) ensures purity (>95%) and regiochemical fidelity.
-
Key Data :
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole formation | DMF, 100°C, 12h | 75–85 | 90–95 |
| Carboxamide functionalization | THF, RT, 6h | 60–70 | 85–90 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can structural ambiguities be resolved?
- Methodological Answer : 1H/13C NMR is critical for confirming regiochemistry: the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the carboxamide proton resonates as a broad peak (~δ 8.0 ppm) . IR spectroscopy verifies the carboxamide moiety (C=O stretch at ~1680 cm⁻¹; N–H bend at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated [M+H]+ for C₉H₉N₅O: 216.0878; observed: 216.0875) . For ambiguous cases (e.g., tautomerism), X-ray crystallography or 2D NMR (COSY, NOESY) resolves structural uncertainties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound derivatives?
- Methodological Answer :
-
Step 1 : Synthesize derivatives with systematic modifications (e.g., substituents at positions 3, 5, or 7) to probe steric/electronic effects. For example, replacing the methyl group with bulkier substituents (e.g., phenyl) alters binding pocket interactions .
-
Step 2 : Use computational docking (e.g., AutoDock Vina) to predict binding affinities against targets like kinase enzymes. Compare results with in vitro assays (e.g., IC₅₀ values from kinase inhibition assays) .
-
Step 3 : Validate hypotheses via mutagenesis studies (e.g., alanine scanning of catalytic residues) to confirm critical binding interactions .
- Example SAR Data :
| Derivative | Substituent (Position) | IC₅₀ (nM) | Docking Score (kcal/mol) |
|---|---|---|---|
| Parent | -CH₃ (2) | 150 ± 10 | -8.2 |
| A | -Ph (3) | 45 ± 5 | -9.7 |
| B | -NO₂ (7) | 220 ± 20 | -7.5 |
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo pharmacological assays for this compound?
- Methodological Answer :
-
Assay Validation : Ensure in vitro conditions (e.g., pH, serum protein content) mimic physiological environments. For instance, adding 5% serum albumin to kinase assays accounts for protein binding effects .
-
Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal half-life) and bioavailability (e.g., Cmax in rodent plasma) to identify discrepancies caused by rapid clearance or poor absorption .
-
Mechanistic Studies : Use knockout models (e.g., CYP450-deficient mice) to isolate metabolic pathways altering efficacy in vivo .
- Case Study :
A derivative showed potent in vitro IC₅₀ (50 nM) but low in vivo efficacy. Pharmacokinetic analysis revealed rapid hepatic clearance (t₁/₂ = 15 min), prompting structural modification (e.g., fluorine substitution) to enhance metabolic stability (t₁/₂ = 120 min) .
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
